3-Hydroxy-2-methoxybenzamide
Description
3-Hydroxy-2-methoxybenzamide (C₈H₉NO₃) is a benzamide derivative featuring hydroxyl (–OH) and methoxy (–OCH₃) groups at the 3- and 2-positions of the benzene ring, respectively. Its molecular weight is 167.16 g/mol, and it crystallizes in the monoclinic system with space group P21/n (a = 5.6293 Å, b = 10.1826 Å, c = 13.2402 Å, β = 92.75°, V = 758.07 ų) . The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds between adjacent amide groups. These dimers further assemble into wave-like layers through O–H⋯O interactions between phenolic hydroxyl and carbonyl oxygen atoms . The methoxy group adopts a conformation that avoids steric crowding, contributing to a dihedral angle of 12.6° between the amide group and the benzene ring .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C8H9NO3/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4,10H,1H3,(H2,9,11) |
InChI Key |
PIDQZWAANGZAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxybenzamide typically involves the reaction of 3-Hydroxy-2-methoxybenzoic acid with ammonia or an amine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-methoxybenzaldehyde or 3-methoxy-2-methoxybenzoic acid.
Reduction: Formation of 3-hydroxy-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Positioning and Hydrogen Bonding
The unique 1,2,3-substitution pattern (–OCH₃ at C2, –OH at C3, and –CONH₂ at C1) distinguishes 3-hydroxy-2-methoxybenzamide from analogues. Key comparisons include:
- Hydrogen Bond Networks : Unlike 2-alkoxybenzamides (e.g., 2-ethoxybenzamide), which primarily form C–H⋯O chains, this compound exhibits a dual hydrogen-bonding network (N–H⋯O and O–H⋯O), enhancing crystal stability .
- Steric Effects: The 1,2,3-substitution in this compound introduces steric constraints, forcing the methoxy group into a non-planar conformation. This contrasts with 2-methoxybenzamide, where the methoxy group aligns coplanar with the benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
